6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine typically involves the chlorination and fluorination of benzo[d][1,3]dioxole derivatives. One common method includes the reaction of 6-chlorobenzo[d][1,3]dioxole with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its stability and reactivity.
Material Science: The compound is utilized in the development of advanced materials, including polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. For instance, it can block the action of CRAC channels, which are tiny pores in the cell membrane that regulate calcium influx . This regulation is crucial in various cellular processes, including signal transduction and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzo[d][1,3]dioxole: Similar in structure but lacks the fluorine atoms, making it less reactive in certain chemical reactions.
5,6-Dichlorobenzo[d][1,3]dioxole: Contains an additional chlorine atom, which alters its chemical properties and reactivity.
2,2-Difluorobenzo[d][1,3]dioxol-5-amine: Similar but without the chlorine atom, affecting its stability and reactivity.
Uniqueness
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and stability. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
6-chloro-2,2-difluoro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBHURPHBJCVAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654248 |
Source
|
Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73051-44-2 |
Source
|
Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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